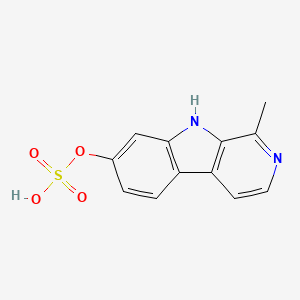
Harmol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Harmol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Mechanisms of Excretion
Research has indicated that the biliary excretion of harmol sulfate is primarily mediated by the breast cancer resistance protein (Bcrp) rather than other transport proteins such as multidrug resistance-associated protein 2 (Mrp2) or P-glycoprotein. A study conducted on perfused livers from mice and rats revealed significant differences in the transport mechanisms between these species, suggesting that the pharmacokinetics of this compound can vary based on the biological model used .
Key Findings:
- In mice, biliary excretion was significantly inhibited by the Bcrp inhibitor GF120918.
- In contrast, no significant decrease in biliary excretion was observed in rats, indicating a different transport mechanism at play.
Neuroprotective Properties
This compound has been implicated in neuroprotective applications, particularly concerning neurodegenerative diseases such as Parkinson's disease. Harmol itself exhibits properties that promote autophagy and enhance the degradation of α-synuclein, a protein associated with neurodegeneration. The mechanism involves activation of the autophagy-lysosome pathway, where this compound plays a crucial role in enhancing autophagic flux and lysosomal biogenesis .
Case Study Insights:
- Harmol was shown to promote α-synuclein clearance through the activation of the AMPK-mTOR-TFEB signaling pathway.
- In vivo studies demonstrated that harmol administration improved motor deficits in animal models by reducing α-synuclein load in critical brain regions .
Antitumoral and Antiviral Activities
The compound also exhibits potential antitumoral and antiviral activities. This compound has been studied for its ability to inhibit various cancer cell lines and viruses. Its mechanism may involve modulation of cellular pathways that lead to apoptosis or cell cycle arrest .
Experimental Evidence:
- Harmol demonstrated dose-dependent inhibition of tumor cell proliferation in vitro.
- Antiviral assays indicated efficacy against specific viral strains, suggesting a broad spectrum of biological activity.
Summary Table of Applications
Propriétés
Numéro CAS |
27067-62-5 |
|---|---|
Formule moléculaire |
C12H10N2O4S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
(1-methyl-9H-pyrido[3,4-b]indol-7-yl) hydrogen sulfate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-12-10(4-5-13-7)9-3-2-8(6-11(9)14-12)18-19(15,16)17/h2-6,14H,1H3,(H,15,16,17) |
Clé InChI |
XOPVDDSGVTVABP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
SMILES canonique |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
Key on ui other cas no. |
27067-62-5 |
Synonymes |
harmol sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















